tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl carbamate group and a methyl group.
Preparation Methods
The synthesis of tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tert-butyl group or the methyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound has a similar structure but differs in the position of the methyl group.
tert-Butyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate: This compound has a different stereochemistry, which can affect its chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Biological Activity
Tert-butyl methyl(2-methylpiperidin-4-yl)carbamate is a carbamate derivative that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This compound, with the molecular formula C11H22N2O2, is primarily studied for its antibacterial properties and its effects on neurodegenerative diseases, particularly Alzheimer's disease.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- Structure : The compound features a tert-butyl group linked to a methyl carbamate and a piperidine ring, which contributes to its reactivity and biological activity.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The mechanism of action involves the depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential essential for bacterial survival and function. This bactericidal effect suggests potential applications in treating infections caused by drug-resistant strains .
Neuroprotective Effects
In studies related to neurodegenerative diseases, particularly Alzheimer’s disease, derivatives of this compound have shown promise in inhibiting amyloid-beta (Aβ) aggregation. A specific derivative, referred to as M4, was tested for its ability to protect astrocytes from Aβ-induced toxicity. In vitro studies demonstrated that M4 could reduce TNF-α levels and free radical production in astrocytes exposed to Aβ 1-42. However, in vivo results indicated limited efficacy compared to established treatments like galantamine .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various carbamate derivatives, including this compound. The compound was found to inhibit biofilm formation in Staphylococcus aureus, demonstrating a significant reduction in bacterial viability at concentrations as low as 10 μg/mL. The researchers concluded that this compound could be a candidate for developing new antibacterial agents .
Study 2: Neuroprotection Against Aβ Toxicity
In a controlled experiment involving astrocyte cultures treated with Aβ 1-42, M4 demonstrated a protective effect by restoring cell viability from 43.78% (in Aβ-treated cells) to 62.98% when co-treated with M4. This suggests that M4 may mitigate the neurotoxic effects of Aβ through anti-inflammatory pathways .
Antibacterial Mechanism
The primary mechanism by which this compound exerts its antibacterial effects is through disrupting the integrity of the bacterial membrane. This disruption leads to:
- Loss of Membrane Potential : Essential for ATP production.
- Inhibition of Nutrient Uptake : Compromising bacterial metabolism.
Neuroprotective Mechanism
The neuroprotective effects are attributed to:
- Inhibition of β-secretase and Acetylcholinesterase : Preventing the aggregation of amyloid peptides.
- Reduction of Inflammatory Cytokines : Lowering TNF-α levels helps in reducing neuronal damage associated with inflammation.
Research Applications
The compound is being explored for various applications:
- Pharmaceutical Development : As a potential lead compound for new antibiotics.
- Neuropharmacology : Investigating its role in preventing or treating Alzheimer’s disease.
- Biochemical Research : Understanding its interactions within biological systems.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-methylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-8-10(6-7-13-9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVHMLKYPUGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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